Cas no 1256834-84-0 (2-Bromo-6-(pyrrolidin-2-YL)pyridine)

2-Bromo-6-(pyrrolidin-2-YL)pyridine 化学的及び物理的性質
名前と識別子
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- 2-bromo-6-(pyrrolidin-2-yl)pyridine
- 2-bromo-6-pyrrolidin-2-ylpyridine
- AB72264
- 2-Bromo-6-(pyrrolidin-2-YL)pyridine
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- インチ: 1S/C9H11BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2
- InChIKey: OXMSTXNPMORHBL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C2CCCN2)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 152
- トポロジー分子極性表面積: 24.9
2-Bromo-6-(pyrrolidin-2-YL)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894904-0.05g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1894904-5.0g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 5g |
$3065.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596484-50mg |
2-Bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 98% | 50mg |
¥13675.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596484-100mg |
2-Bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 98% | 100mg |
¥12276.00 | 2024-08-09 | |
Enamine | EN300-1894904-1.0g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1894904-2.5g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1894904-0.25g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1894904-0.5g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1894904-0.1g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1894904-10g |
2-bromo-6-(pyrrolidin-2-yl)pyridine |
1256834-84-0 | 10g |
$4545.0 | 2023-09-18 |
2-Bromo-6-(pyrrolidin-2-YL)pyridine 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-Bromo-6-(pyrrolidin-2-YL)pyridineに関する追加情報
Professional Introduction to 2-Bromo-6-(pyrrolidin-2-YL)pyridine (CAS No. 1256834-84-0)
2-Bromo-6-(pyrrolidin-2-yl)pyridine (CAS No. 1256834-84-0) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound has garnered considerable attention in recent years due to its potential applications in the development of novel therapeutic agents. The pyrrolidin-2-yl moiety, a key feature of this molecule, contributes to its versatility and reactivity, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 2-Bromo-6-(pyrrolidin-2-yl)pyridine consists of a brominated pyridine core linked to a pyrrolidine ring. This arrangement facilitates various chemical transformations, enabling the synthesis of more complex molecules. The presence of the bromine atom at the 2-position enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry, where such transformations are often employed to introduce diverse functional groups into biologically active molecules.
In the context of contemporary pharmaceutical research, 2-Bromo-6-(pyrrolidin-2-yl)pyridine has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of interest is its application in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyrrolidin-2-yl group can be leveraged to modulate binding interactions with protein targets, enhancing the efficacy and selectivity of drug candidates.
Recent studies have highlighted the utility of this compound in designing molecules with enhanced solubility and bioavailability. By incorporating the pyrrolidin-2-yl moiety, researchers have been able to improve pharmacokinetic profiles, which is a crucial factor in drug development. Furthermore, computational modeling and molecular dynamics simulations have been employed to optimize the structure of 2-Bromo-6-(pyrrolidin-2-yl)pyridine, ensuring better interactions with biological targets.
The synthesis of 2-Bromo-6-(pyrrolidin-2-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been utilized to achieve high yields and purity. These techniques not only streamline the synthetic process but also minimize unwanted byproducts, making them ideal for industrial-scale production.
The compound's role in drug discovery extends beyond kinase inhibitors. It has also been investigated as a building block for developing antiviral and antibacterial agents. The ability to functionalize the pyridine and pyrrolidine rings allows for the creation of diverse chemical scaffolds that can interact with viral proteases or bacterial enzymes, thereby inhibiting their activity.
In conclusion, 2-Bromo-6-(pyrrolidin-2-yl)pyridine (CAS No. 1256834-84-0) represents a promising compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications for this molecule, its significance in drug development is expected to grow further.
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